molecular formula C17H21N3O2S B2555058 N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921568-10-7

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2555058
CAS No.: 921568-10-7
M. Wt: 331.43
InChI Key: UDAITFRRTRKMSB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide (CAS Number: 921568-10-7) is a synthetic small molecule with a molecular formula of C 17 H 21 N 3 O 2 S and a molecular weight of 331.4 g/mol . This acetamide derivative features a multifunctional imidazole core, a cyclopropylamide group, and a benzylthio ether substituent, making it a valuable chemical entity for advanced pharmaceutical and biological research. The compound's core structure is based on the imidazole scaffold, a five-membered heterocyclic ring known for its significant presence in medicinal chemistry . The imidazole moiety is a key structural component in a wide range of therapeutic agents and is reported to exhibit diverse biological activities, including antibacterial, antimycobacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties . This broad applicability makes derivatives like this one promising candidates for investigating new mechanisms of action and developing novel therapeutic interventions. Its specific molecular architecture suggests potential for use in drug discovery programs, particularly in the synthesis of more complex molecules and as a building block in the development of enzyme inhibitors or receptor ligands. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with the appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-4-2-3-5-13(12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAITFRRTRKMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure suggests a range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S, with a molecular weight of 331.4 g/mol. The compound features a cyclopropyl group, a hydroxymethyl group, and a thioether functionality, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H21N3O2SC_{17}H_{21}N_{3}O_{2}S
Molecular Weight331.4 g/mol
CAS Number921568-18-5

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially influencing various signaling pathways. The imidazole ring is known for its role in biological systems, which may contribute to the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including those similar to this compound. For instance, compounds bearing an imidazole nucleus have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening
In a comparative study, various benzimidazole derivatives were synthesized and tested for antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ciprofloxacin .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. In vitro studies have shown that certain compounds exhibit potent antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The structure of this compound may enhance its efficacy against these fungi due to its unique functional groups.

Table: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (µg/ml)
Compound A (related imidazole)Candida albicans4
Compound B (related imidazole)Aspergillus fumigatus8
N-cyclopropyl derivativeCandida albicansTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of N-cyclopropyl derivatives. Modifications in the side chains and functional groups can lead to variations in potency and selectivity against different pathogens.

Key Findings:

  • The presence of hydroxymethyl groups has been associated with enhanced solubility and bioavailability.
  • Thioether functionalities improve interactions with biological targets, potentially increasing efficacy.
  • Cyclopropyl groups often confer unique steric properties that can influence binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle Variations: Imidazole vs. Thiadiazole

The target compound’s imidazole core contrasts with 1,3,4-thiadiazole-based analogs (e.g., compounds 5e–5m in ). Thiadiazoles exhibit greater aromaticity and rigidity due to their fused sulfur-nitrogen ring system, which enhances thermal stability (melting points: 132–170°C ). Imidazole derivatives, however, offer hydrogen-bonding capabilities via NH groups and tunable solubility via polar substituents (e.g., hydroxymethyl). For instance, the hydroxymethyl group in the target compound may improve aqueous solubility compared to ’s thiadiazoles, which lack such polar moieties .

Substituent Effects on Acetamide Side Chains

  • N-Substituents : The N-cyclopropyl group in the target compound introduces steric hindrance and metabolic resistance compared to N-aryl or N-alkyl groups (e.g., N-(phenylmethyl) in or N-(3-chlorophenyl) in ). Cyclopropane’s strain energy may enhance binding specificity in biological targets by restricting conformational flexibility .
  • Thioether Linkages: The (2-methylbenzyl)thio group in the target compound differs from para-substituted benzylthio analogs (e.g., 5j in : 4-chlorobenzylthio).

Functional Group Modifications

  • Hydroxymethyl vs. Other Polar Groups : The hydroxymethyl group at position 5 of the imidazole ring contrasts with hydrazinyl () or methoxy (, 5k–5m ) substituents. Hydroxymethyl enhances hydrophilicity without introducing charged species, balancing solubility and membrane permeability .
  • Thiol vs. Thioether : Unlike ’s mercapto (SH) group, the target compound’s thioether (S-CH2-(2-methylbenzyl)) improves oxidative stability, reducing susceptibility to disulfide formation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Core Structure N-Substituent Thioether Substituent Melting Point (°C) Yield (%)
Target compound 1H-imidazole Cyclopropyl 2-methylbenzyl Not reported Not reported
5j () 1,3,4-thiadiazole 4-chlorobenzyl 4-chlorobenzyl 138–140 82
2-[5-(Hydroxymethyl)-... () 1H-imidazole 4-methylbenzyl Mercapto (SH) Not reported Not reported
5k () 1,3,4-thiadiazole 2-methoxyphenyl Methyl 135–136 72

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, analogs suggest its design optimizes both stability and selectivity. For example:

  • Thiadiazole derivatives () with chlorobenzylthio groups exhibit antimicrobial activity, implying the target compound’s thioether moiety may confer similar properties .
  • The hydroxymethyl group’s polarity aligns with trends in drug design for balancing solubility and bioavailability .

Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic profile relative to the discussed analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, and what critical reaction parameters influence yield?

  • Methodology : The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions (e.g., using 2-methylbenzyl thiol) .

Functionalization : Introduction of hydroxymethyl and cyclopropylacetamide groups via nucleophilic substitution or coupling reactions.

Purification : Techniques like column chromatography or recrystallization are used to isolate the compound.

  • Critical parameters : Temperature (60–100°C for imidazole cyclization), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazole protons at δ 7–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~420–450 Da) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Methodology :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thioacetamide linkage formation?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of solvent (e.g., THF vs. DCM), base (e.g., K₂CO₃ vs. Et₃N), and stoichiometry (thiol:imidazole ratio).
  • Catalyst screening : Test Pd, Cu, or enzyme catalysts for coupling efficiency .
  • Computational modeling : Quantum chemical calculations (e.g., DFT) to predict transition states and optimize activation energy .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • Meta-analysis : Compare datasets for analogs (e.g., phenyl vs. p-tolyl substituents) to identify trends in MIC or IC₅₀ values .
  • Structural validation : Re-examine NMR/X-ray data to confirm substituent positions (e.g., para vs. ortho methylation affecting steric hindrance) .
  • Dose-response profiling : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to refine EC₅₀ values .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s antimicrobial properties?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 2-methylbenzyl with 4-chlorobenzyl) and test bioactivity .
  • Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) to correlate substituent effects with binding affinity .
  • Data table example :
Substituent on ImidazoleMIC (µg/mL) against S. aureusBinding Energy (kcal/mol)
Phenyl8.2-9.1
p-Tolyl4.5-10.3
4-Chlorophenyl2.1-11.8
Data from

Q. How can computational tools predict the stability of this compound under varying storage conditions?

  • Methodology :

  • Degradation modeling : Molecular dynamics (MD) simulations to assess hydrolysis or oxidation susceptibility (e.g., hydroxymethyl group stability at pH 7.4) .
  • Thermogravimetric Analysis (TGA) : Experimentally validate predicted decomposition temperatures (e.g., 150–200°C) .

Q. What experimental approaches are used to study interactions between this compound and serum proteins?

  • Methodology :

  • Fluorescence quenching : Measure changes in tryptophan fluorescence of albumin upon compound binding to calculate binding constants (Kd) .
  • Circular Dichroism (CD) : Monitor protein secondary structure changes to assess denaturation risks .

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